Product packaging for Deudextromethorphan hydrobromide(Cat. No.:CAS No. 1373497-18-7)

Deudextromethorphan hydrobromide

Cat. No.: B607079
CAS No.: 1373497-18-7
M. Wt: 376.4 g/mol
InChI Key: STTADZBLEUMJRG-CDZAPMPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Isotopic Modification in Medicinal Chemistry

The concept of using isotopes in medicine is not new; however, its application in drug design has evolved considerably. Initially, radioactive isotopes were primarily used as tracers in metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), emerged as a safer alternative for these studies, particularly in human subjects. nih.govyoutube.com

Over time, researchers began to explore the potential of isotopic substitution, not just for tracing, but for actively modifying a drug's pharmacokinetic properties. nih.govwikipedia.org The first deuterated drug, deutetrabenazine, was approved by the U.S. Food and Drug Administration (FDA) in 2017, marking a significant milestone in the field. wikipedia.orgyoutube.com This approval validated the therapeutic potential of deuterated compounds and spurred further research and development in this area. nih.gov

Principles and Rationale of Deuterium Substitution in Pharmacological Agents

The primary rationale for replacing hydrogen with deuterium in a drug molecule lies in the kinetic isotope effect (KIE). youtube.com Deuterium is a stable, non-radioactive isotope of hydrogen that contains a neutron in addition to the proton found in protium (B1232500) (the most common isotope of hydrogen). wikipedia.org This extra neutron effectively doubles the mass of the atom. bioscientia.de

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (C-H). wikipedia.org Consequently, more energy is required to break a C-D bond. youtube.com Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 (CYP) family, which often involves the cleavage of C-H bonds. nih.gov By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism can be slowed down. nih.govhealio.com

This "deuteration" can lead to several potential therapeutic advantages:

Improved Pharmacokinetics: A slower rate of metabolism can result in a longer drug half-life, meaning the drug stays in the body for a longer period. wikipedia.org

Enhanced Efficacy: Maintaining therapeutic concentrations of the drug for a longer duration may lead to improved efficacy. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. Slowing this process can reduce the formation of such metabolites. bioscientia.de

Overview of Deudextromethorphan (B1670319) Hydrobromide as a Deuterated Chemical Entity

Deudextromethorphan hydrobromide is the deuterated form of dextromethorphan (B48470) hydrobromide. Dextromethorphan is a compound found in many over-the-counter cough suppressants. wikipedia.org It acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. drugbank.com

Dextromethorphan is primarily metabolized in the liver by the CYP2D6 enzyme through O-demethylation to its active metabolite, dextrorphan (B195859). nih.govtouro.edu A smaller portion is metabolized via N-demethylation by CYP3A4. touro.edu The rapid metabolism by CYP2D6 leads to low plasma concentrations of dextromethorphan itself. touro.edu

In deudextromethorphan, deuterium atoms are substituted for hydrogen atoms at the O-methyl and N-methyl groups, which are the primary sites of metabolic breakdown. ncats.ioncats.ionih.gov This deuteration is designed to slow the metabolism by CYP2D6, thereby increasing the systemic exposure of dextromethorphan. otsuka.co.jp

This compound has been investigated in combination with quinidine (B1679956), a CYP2D6 inhibitor. wikipedia.org The rationale is that the deuteration of dextromethorphan reduces its metabolism, allowing for the use of a lower dose of quinidine to achieve the desired increase in dextromethorphan plasma levels. wikipedia.orgnih.gov This combination, known as AVP-786, has been studied in clinical trials for conditions such as agitation in patients with Alzheimer's disease. otsuka.co.jppatsnap.comclinicaltrials.gov

Interactive Data Tables

Table 1: Comparison of Dextromethorphan and Deudextromethorphan

FeatureDextromethorphanDeudextromethorphan
Chemical Formula C₁₈H₂₅NOC₁₈H₁₉D₆NO
Primary Metabolizing Enzyme CYP2D6CYP2D6 (slower rate)
Primary Active Metabolite DextrorphanDextrorphan (slower formation)
Rationale for Deuteration N/ATo decrease the rate of metabolism by CYP2D6, thereby increasing plasma concentrations of the parent drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28BrNO2 B607079 Deudextromethorphan hydrobromide CAS No. 1373497-18-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1373497-18-7

Molecular Formula

C18H28BrNO2

Molecular Weight

376.4 g/mol

IUPAC Name

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;;

InChI Key

STTADZBLEUMJRG-CDZAPMPLSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dextromethorphan D6 hydrobromide monohydrate;  AVP-786;  CTP-786;  AVP786;  CTP786;  Deudextromethorphan hydrobromide

Origin of Product

United States

Synthesis and Chemical Modifications of Deudextromethorphan Hydrobromide

Synthetic Pathways for Deuterated Dextromethorphan (B48470) Derivatives

The synthesis of deuterated dextromethorphan derivatives involves several key chemical transformations, primarily centered around N-demethylation, subsequent N-methylation with deuterated reagents, and O-demethylation to produce deuterated analogues of its primary metabolite, dextrorphan (B195859).

Strategies for N-Demethylation and Subsequent N-Methylation with Deuterated Reagents

A crucial step in the synthesis of many deuterated dextromethorphan derivatives is the removal of the existing methyl group from the nitrogen atom (N-demethylation), followed by the introduction of a deuterated methyl group. semanticscholar.org

One common approach to N-demethylation involves the use of reagents like 2,2,2-trichloroethyl chloroformate. semanticscholar.orgnih.gov This reaction typically involves refluxing dextromethorphan with the chloroformate in a suitable solvent such as toluene. semanticscholar.org The resulting carbamate (B1207046) intermediate can then be cleaved, often using zinc in acetic acid, to yield N-desmethyl-dextromethorphan. semanticscholar.org

Once the N-desmethyl intermediate is obtained, N-methylation is carried out using a deuterated reagent. Iodomethane-d3 (B117434) (CD3I) is a frequently used reagent for this purpose. semanticscholar.org The reaction conditions for this step can be optimized to achieve high conversion rates. For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to result in over 95% conversion. semanticscholar.orgumich.edu Other conditions, such as using potassium carbonate in acetonitrile (B52724) or dimethylformamide (DMF), have also been employed with good success, achieving 93-95% conversion. semanticscholar.orgumich.edu

Reagent/ConditionConversion RateReference
Potassium hydroxide (B78521) in dimethylsulfoxide70-72% semanticscholar.orgumich.edu
Sodium hydroxide, toluene, tetrabutylammonium (B224687) bromide, potassium carbonate60% semanticscholar.orgumich.edu
Potassium carbonate in acetonitrile or DMF93-95% semanticscholar.orgumich.edu
Sodium hydride in tetrahydrofuran>95% semanticscholar.orgumich.edu

Methods for O-Demethylation to Deuterated Dextrorphan Analogues

The O-demethylation of dextromethorphan and its deuterated derivatives yields dextrorphan and its corresponding deuterated analogues. semanticscholar.org Dextrorphan is a significant active metabolite of dextromethorphan. wikipedia.orgwikipedia.org This transformation is typically achieved using strong demethylating agents.

Common reagents for O-demethylation include boron tribromide and hydrogen bromide. semanticscholar.orgumich.edu Treatment of N-CD3-dextromethorphan with hydrogen bromide, for example, effectively converts it to N-CD3-dextrorphan. semanticscholar.orgumich.edu The resulting dextrorphan base can be prepared by treating the hydrobromide salt with aqueous ammonia. semanticscholar.org In some cases, microbial cultures, such as Saccharomyces cerevisiae, have also been explored as a means to achieve O-demethylation, mimicking the metabolic processes that occur in mammals. sigmaaldrich.com

Specific Isotopic Labeling Approaches (e.g., d3-DM, d6-DM)

The synthesis of specifically labeled deuterated dextromethorphan, such as d3-dextromethorphan (d3-DM) and d6-dextromethorphan (d6-DM), is of particular interest for pharmacokinetic studies and therapeutic development. google.comgoogle.com

d3-Dextromethorphan (d3-DM): This isotopologue is typically synthesized by introducing a trideuterated methyl group (CD3) at the nitrogen or oxygen position. The synthesis of N-CD3-dextromethorphan is achieved through the N-demethylation and subsequent N-methylation with iodomethane-d3 as described previously. semanticscholar.org The formal name for this compound is (9α,13α,14α)-3-methoxy-17-(methyl-d3)-morphinan. caymanchem.com

d6-Dextromethorphan (d6-DM): The synthesis of d6-DM involves deuteration at both the O-methyl and N-methyl positions. google.com The metabolic pathway of d6-DM mirrors that of the non-deuterated form, undergoing both N-demethylation to d3-3-methoxymorphinan and O-demethylation to d3-dextrorphan. google.com The development of d6-DM, often in combination with quinidine (B1679956), aims to further slow metabolism and maintain stable therapeutic blood levels. elsevierpure.comwikipedia.org

Characterization of Deuterated Products by Advanced Spectroscopic Techniques

The successful synthesis of deuterated dextromethorphan derivatives requires rigorous characterization to confirm the incorporation of deuterium (B1214612), assess isotopic enrichment, and determine the purity of the final product. Advanced spectroscopic techniques are indispensable for this purpose. springer.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules and is particularly useful for analyzing deuterated compounds.

¹H NMR: While proton NMR is standard for organic compounds, in highly deuterated molecules, the residual proton signals can be weak. sigmaaldrich.com However, it is still used to identify the locations of any remaining protons. semanticscholar.orgresearchgate.nethmdb.ca For instance, the ¹H NMR spectrum of dextrorphan base in DMSO-d6 shows the N-methyl peak at approximately 2.3 ppm. semanticscholar.orgresearchgate.net

Deuterium (²H) NMR: For compounds with high deuterium enrichment (>98 atom%), deuterium NMR is a more effective technique. sigmaaldrich.com It directly observes the deuterium nuclei, providing clear information about the location and integration of deuterium atoms within the molecule. sigmaaldrich.com This method allows for the verification of the deuterated positions and can be used to determine the deuterium atom percentage. sigmaaldrich.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment and Metabolite Detection

Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are essential for determining the isotopic enrichment of deuterated compounds and for detecting metabolites. springer.com

Mass Spectrometry (MS): MS analysis provides the molecular weight of the synthesized compound, which will be higher for deuterated analogues compared to the parent compound due to the greater mass of deuterium. The mass spectrum of dextromethorphan shows characteristic fragmentation patterns that can be compared with those of its deuterated derivatives to confirm the structure. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for determining the purity of deuterated dextromethorphan and for quantifying isotopic enrichment. semanticscholar.orgumich.edu For example, GC-MS can detect contaminants such as N-CH3, N-CH2D, and N-CHD2 in a sample of N-CD3-dextromethorphan. semanticscholar.orgumich.edu It is also a valuable tool for analyzing metabolites like dextrorphan in biological samples. nih.govnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and specificity for measuring low levels of deuterated compounds and their isotopologues. nih.gov

TechniqueApplicationFindingsReference
¹H NMRStructural confirmationShows characteristic peaks for non-deuterated protons. semanticscholar.orgresearchgate.nethmdb.ca
²H NMRDeuterium integration and purityDirectly observes deuterium signals for highly enriched compounds. sigmaaldrich.com
MSMolecular weight and fragmentationConfirms increased molecular weight due to deuteration. researchgate.net
GC-MSPurity and isotopic enrichmentDetects isotopic contaminants and quantifies enrichment levels. semanticscholar.orgumich.edunih.govnih.gov
GC-MS/MSHigh sensitivity analysisMeasures low levels of deuterated compounds and their isotopologues. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity of deudextromethorphan (B1670319) hydrobromide. Research has demonstrated that the purity of N-CD3-dextromethorphan can be determined to be greater than 99% using HPLC. semanticscholar.org

HPLC methods developed for dextromethorphan and its metabolites can be readily adapted for the analysis of its deuterated analog. These methods often employ reversed-phase columns, such as C18, or mixed-mode columns that allow for the separation of compounds with varying polarities. helixchrom.comnih.gov

The mobile phase in these HPLC methods typically consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase containing sodium dodecyl sulphate in a mixture of acetonitrile and sodium dihydrogen phosphate (B84403) has been used. nih.gov Another method utilizes a mobile phase of aqueous acetic acid and triethylamine (B128534) mixed with acetonitrile. nih.gov The detection of the compound is commonly achieved using a UV detector or a fluorescence detector for enhanced sensitivity. nih.govnih.govresearchgate.net

The following interactive table summarizes typical parameters used in HPLC methods for the analysis of dextromethorphan, which are applicable to deudextromethorphan.

ParameterDescription
Column Alltima C18, 5 µm (250 x 4.6 mm) nih.gov
Mobile Phase Acetonitrile, sodium dihydrogen phosphate (0.01 M), sodium dodecyl sulphate (1 mM) (40.5:59.5, v/v), pH 2.5 nih.gov
Detection Fluorescence nih.gov
Purity Achieved >99% for N-CD3-dextromethorphan semanticscholar.org

Preclinical Pharmacokinetics and Metabolic Studies of Deudextromethorphan Hydrobromide

Impact of Deuteration on Cytochrome P450 (CYP) Metabolism

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a technique used to alter the metabolic properties of pharmacologically active compounds. In the case of deudextromethorphan (B1670319), this modification significantly influences its interaction with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of its non-deuterated counterpart, dextromethorphan (B48470).

The primary metabolic pathway for dextromethorphan is O-demethylation at the 3-position to form its main active metabolite, dextrorphan (B195859). nih.govnih.gov This reaction is almost exclusively catalyzed by the genetically polymorphic enzyme CYP2D6. nih.govnih.gov The rate of this conversion is a critical determinant of the parent drug's plasma concentration and duration of action. nih.govnih.gov A significant portion of the population exhibits reduced CYP2D6 activity, leading to slower metabolism and higher exposure to dextromethorphan. nih.govgoogle.com

Deudextromethorphan was specifically designed to attenuate this metabolic pathway. The substitution of hydrogen with deuterium at the methoxy (B1213986) group strengthens the carbon-hydrogen bond. This isotopic reinforcement makes the O-demethylation process more difficult for the CYP2D6 enzyme to catalyze. wikipedia.org Consequently, the deuteration of dextromethorphan hinders its metabolism by CYP2D6, leading to a reduced rate of conversion to its O-demethylated metabolite, deuterated dextrorphan. wikipedia.orggoogle.com This alteration in metabolism increases the metabolic stability of the parent compound. nih.gov

A secondary metabolic pathway for dextromethorphan involves N-demethylation, which is catalyzed by enzymes belonging to the CYP3A family, primarily CYP3A4. nih.govgoogle.com This pathway produces the metabolite 3-methoxymorphinan. nih.gov In individuals with normal CYP2D6 function (extensive metabolizers), O-demethylation is the predominant pathway. nih.gov However, in those with deficient CYP2D6 function (poor metabolizers), the role of CYP3A4-mediated N-demethylation becomes more prominent, though it does not fully compensate for the reduced O-demethylation. nih.gov

The metabolic pathway for deuterated dextromethorphan mirrors that of the non-deuterated version, and the N-demethylation of deudextromethorphan to form deuterated 3-methoxymorphinan (d3-3MM) is also catalyzed by CYP3A enzymes. google.comgoogle.com The deuteration is primarily aimed at the site of O-demethylation and therefore has a less direct impact on the N-demethylation process mediated by CYP3A4.

The key pharmacokinetic difference between deudextromethorphan and dextromethorphan lies in the rate of their metabolism, driven by the kinetic isotope effect. Deuteration significantly improves the metabolic stability of dextromethorphan without altering its inherent activity at pharmacological targets such as NMDA receptors and sigma-1 receptors. nih.gov

In preclinical studies, this enhanced stability is evident. While dextromethorphan is rapidly cleared via the CYP2D6 pathway, deudextromethorphan's resistance to this metabolic route leads to higher and more sustained plasma concentrations of the parent drug. wikipedia.orgnih.gov This shifts the metabolic ratio, favoring the parent compound over its O-demethylated metabolite compared to the administration of non-deuterated dextromethorphan.

The table below summarizes the key metabolic comparisons between the two compounds in preclinical settings.

FeatureDextromethorphanDeudextromethorphan
Primary Metabolic Pathway O-demethylationO-demethylation (at a reduced rate)
Primary Enzyme (O-demethylation) CYP2D6 nih.govnih.govCYP2D6 google.comgoogle.com
Secondary Metabolic Pathway N-demethylationN-demethylation
Primary Enzyme (N-demethylation) CYP3A4 nih.govCYP3A4 google.comgoogle.com
Metabolic Stability Lower, subject to rapid first-pass metabolism nih.govHigher, due to strengthened C-D bond nih.gov
Resulting Metabolite (O-demethylation) Dextrorphan (DX) nih.govDeuterated Dextrorphan (d3-DX) google.comgoogle.com
Resulting Metabolite (N-demethylation) 3-Methoxymorphinan (3-MM)Deuterated 3-Methoxymorphinan (d3-3MM) google.comgoogle.com

Metabolite Profile in Preclinical Models

The metabolic fate of deudextromethorphan in preclinical models follows pathways analogous to those of dextromethorphan, yielding deuterated versions of the known metabolites. google.com The relative abundance of these metabolites, however, is altered due to the impact of deuteration on the metabolic enzymes.

Similar to how dextromethorphan is O-demethylated to dextrorphan, deudextromethorphan (specifically d6-DM) undergoes O-demethylation by CYP2D6 to form the primary metabolite deuterated dextrorphan (d3-DX). google.comgoogle.com However, due to the kinetic isotope effect, this conversion occurs at a significantly lower rate. wikipedia.org Once formed, d3-DX can undergo further metabolism. The N-demethylation of d3-DX is catalyzed by CYP3A family enzymes, leading to the formation of 3-hydroxymorphinan. google.comgoogle.com Studies comparing deuterated and non-deuterated dextrorphan found that deuteration did not affect the metabolite's activity at its targets. nih.gov

Deudextromethorphan (d3-DM and/or d6-DM) can undergo N-demethylation, a reaction catalyzed by CYP3A enzymes, to form the primary metabolite deuterated 3-methoxymorphinan (d3-3MM). google.comgoogle.com This pathway mirrors the formation of 3-methoxymorphinan from dextromethorphan. nih.govgoogle.com Subsequently, d3-3MM can be further metabolized through O-demethylation, a reaction mediated by CYP2D6, to also yield 3-hydroxymorphinan. google.comgoogle.com This demonstrates that both primary metabolic pathways ultimately converge on the formation of the same downstream metabolite. google.com

Glucuronide and Sulfate Conjugation of Deuterated Metabolites

In the metabolic cascade of xenobiotics, Phase II conjugation reactions are crucial for detoxification and excretion. Among the most common of these are glucuronidation and sulfation, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov These processes attach hydrophilic molecules (glucuronic acid or a sulfo group) to the drug or its metabolites, increasing water solubility and facilitating elimination from the body.

Generally, sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. nih.gov For dextromethorphan, the non-deuterated parent compound, studies in humans have shown that after the initial Phase I metabolism to its primary active metabolite, dextrorphan, extensive conjugation occurs. The major metabolites found in the plasma of extensive metabolizers are conjugated dextrorphan and conjugated 3-hydroxymorphinan. nih.gov In fact, concentrations of free dextrorphan are approximately 100-fold lower than that of its conjugated form. nih.gov

Pharmacokinetic Alterations Induced by Deuteration in Preclinical Systems

The strategic replacement of hydrogen atoms with deuterium at key metabolic sites in a drug molecule is a medicinal chemistry strategy known as deuteration. This modification can significantly alter a drug's pharmacokinetic profile, primarily by leveraging the kinetic isotope effect. nih.gov The bond between deuterium and carbon is stronger than the corresponding bond with hydrogen, making it more difficult for metabolic enzymes to break. nih.gov This can lead to a slower rate of metabolism, which in turn affects the drug's bioavailability, half-life, and exposure in the body. nih.govnih.gov

A primary goal of deuterating dextromethorphan is to enhance its systemic availability and prolong its duration of action. Deuteration at metabolically active sites slows the rate of enzymatic cleavage, primarily O-demethylation and N-demethylation by CYP2D6 and CYP3A4. This reduction in the rate of metabolic clearance leads to several predictable pharmacokinetic advantages.

Preclinical and clinical studies on other deuterated compounds provide a strong model for these effects. For instance, studies comparing the deuterated drug deutetrabenazine with its non-deuterated counterpart, tetrabenazine, demonstrate these principles clearly. The deuterated active metabolites of deutetrabenazine show longer half-lives and lower peak-to-trough fluctuations in plasma concentration at steady state. nih.gov This improved pharmacokinetic profile results in a significant increase in total drug exposure (AUC). nih.gov This effect is attributed directly to the kinetic isotope effect slowing the metabolism of the deuterated methoxy groups. nih.gov

Table 1: Comparative Pharmacokinetic Properties of a Deuterated vs. Non-Deuterated Drug (Based on Deutetrabenazine Data as a Representative Example)

ParameterNon-Deuterated (Tetrabenazine)Deuterated (Deutetrabenazine)Fold Change
Total Active Metabolite Half-life (t½) ShorterLonger~2-3x Increase nih.gov
Total Active Metabolite Exposure (AUC) LowerHigher~2x Increase nih.gov
Peak-to-Trough Fluctuation HighLower~3-4x Reduction nih.gov

This table uses data from deutetrabenazine studies to illustrate the typical effects of deuteration.

The therapeutic effects of deudextromethorphan for neurological and psychiatric conditions are dependent on its ability to reach its targets within the central nervous system (CNS). By reducing first-pass metabolism in the liver, deuteration increases the systemic concentration of the parent compound. This higher concentration in the bloodstream creates a greater gradient for the drug to cross the blood-brain barrier and enter the CNS.

Preclinical research on dextromethorphan analogs has shown that strategies to minimize metabolic degradation can lead to increased CNS exposure. nih.gov Studies on deuterated dextromethorphan (AVP-786) suggest that it achieves higher concentrations in the CNS, which is attributed to active transport mechanisms. nih.gov The increased systemic exposure resulting from reduced metabolism means more of the active drug is available to be transported into the brain over a longer period, potentially enhancing its efficacy for CNS-related disorders. nih.gov

Dextromethorphan's metabolism is highly dependent on the activity of the CYP2D6 enzyme. nih.gov In individuals who are extensive metabolizers, the drug is rapidly converted to dextrorphan. nih.gov The co-administration of a potent CYP2D6 inhibitor, such as quinidine (B1679956), can dramatically alter this pharmacokinetic profile. Preclinical and human studies have demonstrated that quinidine effectively blocks the CYP2D6-mediated metabolism of dextromethorphan. nih.govnih.gov This inhibition significantly suppresses the formation of dextrorphan and leads to a substantial increase in the plasma concentration and half-life of the parent dextromethorphan. nih.gov

Deudextromethorphan was engineered to be intrinsically more resistant to CYP2D6 metabolism due to the kinetic isotope effect. The combination of deudextromethorphan with a low dose of quinidine creates a dual-action mechanism to raise systemic drug levels. The deuteration provides the initial metabolic stabilization, and the low-dose quinidine further inhibits the residual CYP2D6 activity. This synergistic effect ensures that a greater proportion of the administered dose remains as the parent compound, maximizing its systemic exposure and subsequent CNS penetration. This strategy allows for more consistent plasma levels and therapeutic effects while using a dose of quinidine low enough to minimize its own potential side effects. researchgate.net

Table 2: Effect of Quinidine on Dextromethorphan (Non-Deuterated) Pharmacokinetics in Human Extensive Metabolizers

ParameterDextromethorphan AloneDextromethorphan + Quinidine
Plasma Dextromethorphan Not detectable nih.govSignificantly elevated nih.gov
Plasma Dextrorphan Formation HighSignificantly suppressed nih.gov
Dextromethorphan Half-life (t½) Not applicable (rapidly cleared)~16.4 hours nih.gov
DEX:DOR Plasma AUC Ratio 0.04 nih.gov1.81 nih.gov

This table illustrates the potent inhibitory effect of quinidine on dextromethorphan metabolism, a principle that is also applied in combination with deudextromethorphan.

Neuropharmacological Mechanisms of Action of Deudextromethorphan Hydrobromide

Modulation of Glutamatergic Neurotransmission

Deudextromethorphan's influence on the glutamatergic system is a cornerstone of its neuropharmacological activity. This interaction is particularly relevant to conditions involving neuronal hyperexcitability and excitotoxicity.

Deudextromethorphan (B1670319) functions as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. ncats.ioncats.ionih.gov This means it binds to a site within the receptor's ion channel, accessible only when the receptor is activated by its agonist, glutamate (B1630785). By blocking the NMDA receptor, deudextromethorphan modulates the excitatory effects of glutamate. nih.gov This action is similar to its non-deuterated counterpart, dextromethorphan (B48470), which also acts as a noncompetitive NMDA receptor antagonist. nih.govwikipedia.orgnih.gov The antagonism at the NMDA receptor is believed to contribute to its potential therapeutic effects in various neurological and psychiatric conditions. nih.gov

Receptor/SiteAction of Deudextromethorphan/Dextromethorphan
NMDA ReceptorUncompetitive Antagonist ncats.ioncats.ionih.gov
MK-801/PCP Binding SiteBinds to this site on the NMDA receptor wikipedia.org

Excitotoxicity is a pathological process in which excessive stimulation by excitatory amino acid neurotransmitters like glutamate leads to neuronal damage and death. nih.govnih.gov This process is implicated in a variety of neurological disorders. nih.gov Preclinical evidence for dextromethorphan, the parent compound of deudextromethorphan, suggests that its neuroprotective properties are functionally related to its inhibitory effects on glutamate-induced neurotoxicity. nih.gov By acting as an NMDA receptor antagonist, it can mitigate the downstream effects of excessive glutamate receptor activation. nih.gov This mechanism has been a focus of investigation in models of CNS injury, where limiting excitotoxicity is a key therapeutic goal. nih.govnih.gov

Sigma Receptor Agonism

Beyond its effects on glutamatergic transmission, deudextromethorphan's interaction with sigma receptors represents another significant aspect of its mechanism of action.

Deudextromethorphan is an agonist at sigma-1 (σ1) receptors. ncats.iowikipedia.orgwikipedia.org The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various cellular functions, including calcium signaling and protein-protein interactions. plos.org Dextromethorphan has been shown to bind to σ1 receptors with nanomolar affinity. plos.orgnih.gov Studies on dextromethorphan have demonstrated that this agonistic activity is integral to some of its pharmacological effects, including potential antidepressant-like actions observed in preclinical models. plos.orgnih.govresearchgate.net Saturation binding assays have shown that dextromethorphan can reduce both the dissociation constant (Kd) and the maximum binding capacity (Bmax) of other σ1 receptor ligands, suggesting a complex interaction. plos.orgresearchgate.net

ReceptorAction of Deudextromethorphan/DextromethorphanAffinity (Ki) of Dextromethorphan
Sigma-1 (σ1) ReceptorAgonist ncats.iowikipedia.orgwikipedia.orgHigh nanomolar range (e.g., 200–500 nM) nih.gov

The agonism at σ1 receptors may contribute to the neuroprotective effects observed with dextromethorphan in preclinical studies. nih.gov The activation of σ1 receptors has been linked to the modulation of neuronal survival pathways and protection against cellular stress. nih.gov This neuroprotective potential has been explored in various models of neurodegenerative disorders and CNS injury. nih.govnih.gov The multifaceted mechanism, involving both NMDA receptor antagonism and σ1 receptor agonism, suggests a synergistic potential for neuroprotection. nih.gov

Monoamine Transporter Interactions

Inhibition of Norepinephrine (B1679862) Reuptake

In addition to its effects on serotonin (B10506), deudextromethorphan also inhibits the reuptake of norepinephrine. ncats.iowikipedia.orgspringer.com It blocks the norepinephrine transporter (NET), leading to higher extracellular concentrations of norepinephrine and potentiating its effects at both pre- and post-synaptic adrenergic receptors. nih.gov This action is similar to that of norepinephrine reuptake inhibitors (NRIs) used in the treatment of various neurological and psychiatric conditions. nih.govwikipedia.org

Other Receptor Modulations

Beyond its influence on monoamine transporters, deudextromethorphan's neuropharmacological profile includes interactions with several other receptor types.

Deudextromethorphan functions as a noncompetitive antagonist of the neuronal nicotinic α3β4 acetylcholine (B1216132) receptor. ncats.ionih.govwikipedia.org This receptor subtype is located in the autonomic ganglia and adrenal medulla and is implicated in modulating drug-seeking behavior. wikipedia.orgnih.gov The antagonism of α3β4 receptors by dextromethorphan and its metabolite, dextrorphan (B195859), has been a subject of research, with dextromethorphan showing greater potency in blocking these receptors. nih.gov

Deudextromethorphan also demonstrates agonist activity at muscarinic acetylcholine receptors. springer.com These G-protein coupled receptors are involved in a wide range of central and peripheral nervous system functions. nih.gov The specific subtypes of muscarinic receptors (M1-M5) and the precise nature of deudextromethorphan's interaction require further elucidation. nih.govnih.gov

Despite its structural similarity to morphinan (B1239233) compounds, deudextromethorphan does not have a significant affinity for the mu-opioid receptor. wikipedia.org This characteristic distinguishes it from typical opioids and means it does not exert its effects through the same pathways that mediate the analgesic and euphoric properties of classical opioids. wikipedia.org

Advanced Research Methodologies and Preclinical Models for Deudextromethorphan Hydrobromide Research

In Vitro Pharmacological Characterization

In vitro studies are fundamental to elucidating the molecular interactions and cellular effects of deudextromethorphan (B1670319). These assays provide precise data on receptor binding, enzyme inhibition, and modulation of cellular pathways in a controlled laboratory environment.

The initial pharmacological screening of deudextromethorphan involves determining its binding affinity for various neuroreceptors. Deudextromethorphan, like its non-deuterated counterpart, is known to interact with several key targets in the central nervous system. wikipedia.org Its primary mechanisms include acting as a sigma-1 receptor agonist and an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgncats.iospringer.com It also exhibits activity as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. wikipedia.orgncats.io

Receptor binding assays are employed to quantify the affinity of deudextromethorphan for these targets. nih.gov These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. nih.gov By measuring how effectively deudextromethorphan displaces the radioligand, researchers can calculate its binding affinity, commonly expressed as the inhibitor constant (Ki). nih.gov

Beyond simple binding, functional assays are crucial to determine the compound's actual effect on receptor activity. For NMDA receptors, this can be assessed using human stem cell-derived neural cultures. nih.gov In such systems, researchers can trigger receptor activation with an agonist like glutamate (B1630785) and measure the subsequent influx of calcium ions ([Ca2+]i) into the cell. nih.gov The ability of deudextromethorphan to block this calcium signal confirms its antagonistic activity. nih.gov Receptor occupancy studies, often utilizing techniques like positron emission tomography (PET) in later clinical stages, aim to quantify the proportion of target receptors bound by the drug in a living system, which is essential for correlating drug exposure with pharmacological effect. patsnap.comnih.govnih.gov

Table 1: Key Molecular Targets of Deudextromethorphan

Target Receptor/Transporter Pharmacological Action
Sigma-1 Receptor Agonist
NMDA Receptor Uncompetitive Antagonist
Serotonin Transporter (SERT) Inhibitor
Norepinephrine Transporter (NET) Inhibitor

This table summarizes the primary molecular interactions of deudextromethorphan based on its known pharmacological profile.

A critical aspect of deudextromethorphan's pharmacology is its metabolic profile, specifically its interaction with cytochrome P450 (CYP) enzymes. The parent compound, dextromethorphan (B48470), is rapidly metabolized by the CYP2D6 enzyme into its active metabolite, dextrorphan (B195859). nih.gov The strategic replacement of hydrogen atoms with deuterium (B1214612) in deudextromethorphan makes the carbon-hydrogen bonds stronger, thereby slowing down its metabolism via CYP2D6. ncats.io

In vitro enzyme inhibition studies, often conducted using human liver microsomes, are essential to characterize this effect. nih.gov These studies measure the rate of metabolism of deudextromethorphan in the presence and absence of specific CYP450 isoforms. Deudextromethorphan is frequently co-formulated with a low dose of quinidine (B1679956), a potent CYP2D6 inhibitor. wikipedia.orgnih.govglobaldata.com This combination therapy is designed to further reduce the metabolism of deudextromethorphan, thereby increasing its plasma concentration and central nervous system bioavailability. nih.gov Investigating the inhibitory potential of deudextromethorphan and its metabolites on various CYP isoforms (e.g., CYP2D6, CYP3A4) is crucial to predict potential drug-drug interactions. nih.gov

Table 2: Role of CYP2D6 in Deudextromethorphan Metabolism

Compound Interaction with CYP2D6 Purpose/Effect
Deudextromethorphan Substrate (metabolism slowed by deuteration) Deuteration reduces first-pass metabolism, increasing bioavailability of the parent compound.
Quinidine Potent Inhibitor Co-administration further blocks CYP2D6-mediated metabolism, increasing and sustaining plasma levels of deudextromethorphan.

This table outlines the interplay between deudextromethorphan, quinidine, and the CYP2D6 enzyme.

To understand the downstream consequences of receptor interaction, researchers use advanced cell-based assays. Human induced pluripotent stem cell (iPSC)-derived neuronal and glial cell cultures provide a physiologically relevant model for studying neurotransmitter systems. nih.govnih.gov Using techniques like high-performance liquid chromatography (HPLC), scientists can measure how deudextromethorphan affects the release and reuptake of neurotransmitters such as glutamate, serotonin, and norepinephrine. nih.gov

Furthermore, cellular pathway analysis helps to map the intracellular signaling cascades affected by the compound. Following receptor binding, changes in key signaling pathways like the MAPK and PI3K-AKT-mTOR pathways can be investigated. nih.gov Analysis of gene and protein expression within these pathways provides a detailed picture of the molecular mechanisms underlying the drug's neuroprotective or neuromodulatory effects. nih.gov These assays are critical for bridging the gap between molecular binding events and the complex physiological responses observed in vivo.

In Vivo Preclinical Models and Studies

In vivo studies in animal models are essential for evaluating the integrated physiological and behavioral effects of deudextromethorphan in a whole organism. These models are designed to simulate aspects of human neurological and psychiatric conditions.

The antidepressant-like properties of deudextromethorphan are often evaluated using established rodent models of behavioral despair. nih.gov The forced swim test and the tail suspension test (TST) are two of the most widely used screening tools for this purpose. nih.govnih.gov

In the TST, a mouse is suspended by its tail for a short period, and the duration of immobility is measured. nih.govwikipedia.org The underlying theory is that an animal in an inescapable, stressful situation will eventually cease escape-oriented behaviors and become immobile. nih.gov Antidepressant compounds are known to reduce this immobility time, promoting active coping behaviors. nih.govresearchgate.net Similarly, the forced swim test measures the time a rodent spends immobile when placed in a cylinder of water from which it cannot escape. Both tests have high predictive validity for compounds with antidepressant efficacy. wikipedia.org Given dextromethorphan's known effects in these models, they serve as a crucial validation step for the neurobehavioral activity of deudextromethorphan. researchgate.net

Table 3: Common Neurobehavioral Tests for Antidepressant Activity

Test Name Animal Model Principle Measured Endpoint
Tail Suspension Test (TST) Mouse Measures behavioral despair in response to inescapable stress. Duration of immobility.
Forced Swim Test (FST) Mouse, Rat Measures behavioral despair in response to inescapable stress. Duration of immobility.

This table summarizes two key preclinical models used to assess the potential antidepressant effects of compounds like deudextromethorphan.

Deudextromethorphan's mechanisms of action, particularly NMDA receptor antagonism and sigma-1 receptor agonism, suggest potential therapeutic applications in conditions involving neuroinflammation and neurodegeneration, such as agitation in Alzheimer's disease. wikipedia.orgspringer.compatsnap.com To investigate this, researchers use specific animal models that replicate key aspects of these diseases.

These models may involve genetic modifications to mimic familial Alzheimer's disease or the administration of neurotoxins to induce specific neuronal damage and inflammation. In these animals, researchers can assess the ability of deudextromethorphan to mitigate pathological hallmarks. Key outcome measures include the quantification of inflammatory markers (e.g., cytokines), assessment of neuronal loss through histology, and evaluation of cognitive or behavioral deficits relevant to the modeled disease. These studies provide critical evidence for the neuroprotective potential of the compound.

Pharmacokinetic Profiling in Animal Species

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is fundamental to predicting its behavior in humans. In the preclinical setting, this is assessed in various animal species. The data generated from these studies, particularly plasma and tissue concentration-time curves, are critical for establishing a preliminary understanding of the drug's disposition in a living system.

While specific pharmacokinetic data for deudextromethorphan hydrobromide in preclinical species is not extensively published in the public domain, the typical approach involves administering the compound to species such as rats, dogs, and monkeys, followed by serial blood and tissue sampling. The resulting concentration-time profiles provide key parameters.

Below is an illustrative data table representing the type of pharmacokinetic data collected in preclinical animal studies. Please note that this table contains hypothetical data for illustrative purposes.

Table 1: Representative Pharmacokinetic Parameters of a Compound in Different Preclinical Species

ParameterRatDogMonkey
Tmax (h) 1.52.01.0
Cmax (ng/mL) 85012001500
AUC (0-t) (ng·h/mL) 4250960010500
t1/2 (h) 4.58.07.5
Vd (L/kg) 2.53.12.8
CL (L/h/kg) 0.590.320.27

These parameters help in understanding how the deuteration of dextromethorphan to form deudextromethorphan may alter its pharmacokinetic profile, potentially leading to a longer half-life and increased exposure compared to the parent compound.

Considerations for Species-Specific Metabolic Differences in Preclinical Translation

A significant challenge in translating preclinical data to human studies is the inherent metabolic differences between species. longdom.org The cytochrome P450 (CYP) enzyme system, responsible for the metabolism of a vast number of drugs, exhibits considerable variation in expression and activity across species. longdom.org For instance, the metabolism of dextromethorphan is primarily mediated by CYP2D6 in humans, and to a lesser extent by CYP3A4. The activity of these enzymes can differ significantly in preclinical models.

Studies on dextromethorphan have revealed notable metabolic differences even between different strains of rats. nih.gov For example, the Dark-Agouti (DA) rat strain shows deficient O-demethylation of dextromethorphan compared to the Sprague-Dawley (SD) strain. nih.gov This highlights the critical need to select appropriate animal models and to carefully interpret metabolic data. The deuteration in deudextromethorphan is specifically designed to slow down its metabolism by CYP2D6, which is expected to result in a different metabolic profile compared to dextromethorphan. Understanding the specific CYP enzyme orthologs in preclinical species and their affinity for deudextromethorphan is crucial for accurately predicting its human pharmacokinetics.

Computational and Systems Pharmacology Approaches

In addition to in vivo studies, computational and systems pharmacology approaches are increasingly being used to model and predict the behavior of drug candidates. These in silico methods can provide valuable insights into drug-receptor interactions and pharmacokinetic/pharmacodynamic relationships, thereby guiding and refining preclinical research.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to its target receptor. nih.gov These techniques have been applied to understand the interaction of various ligands with their receptors. researchgate.netnih.govredalyc.org For deudextromethorphan, which is known to interact with several targets in the central nervous system, including the NMDA receptor and the sigma-1 receptor, molecular docking can elucidate the specific binding modes and key interacting amino acid residues.

While specific docking studies on deudextromethorphan are not widely available, studies on dextromethorphan have demonstrated its ability to interact with various biological macromolecules. researchgate.net For deudextromethorphan, such studies would be invaluable in understanding how deuteration might subtly alter its binding affinity and selectivity for its targets.

Below is a representative table illustrating the type of data generated from a molecular docking study. Please note that this table contains hypothetical data for illustrative purposes.

Table 2: Representative Molecular Docking Results of a Ligand with Target Receptors

Target ReceptorBinding Affinity (kcal/mol)Key Interacting Residues
NMDA Receptor -8.5Tyr-236, Phe-176, Asp-252
Sigma-1 Receptor -9.2Glu-172, Tyr-173, Trp-89
Serotonin Transporter -7.8Ile-172, Phe-335, Tyr-95

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach that integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug exposure and its pharmacological effect. nih.gov This modeling is essential for optimizing dosing regimens and predicting the therapeutic window of a new drug.

In the context of deudextromethorphan, preclinical PK/PD models would aim to correlate the plasma and brain concentrations of the drug with its pharmacological effects, such as antidepressant or anti-agitation activity, in relevant animal models. These models can help in understanding the concentration-effect relationship and in predicting the human dose required to achieve a therapeutic effect. The development of robust PK/PD models for deudextromethorphan in preclinical species is a critical step in its clinical development, enabling a more informed and efficient transition to human trials.

Future Directions in Deudextromethorphan Hydrobromide Research

Elucidation of Metabolite Contribution to Overall Pharmacological Profile in Preclinical Models

Quantify the relative concentrations of deudextromethorphan (B1670319) and its metabolites in the brain and plasma.

Characterize the pharmacological activity of each component at relevant receptor targets.

Determine how the altered metabolic ratio influences the therapeutic effects and potential side effects.

Understanding the precise role of each metabolite is crucial for optimizing the therapeutic window and predicting clinical outcomes.

Exploration of Novel Receptor Targets and Downstream Signaling Pathways

The known mechanisms of action for dextromethorphan (B48470), and by extension deudextromethorphan, include uncompetitive NMDA receptor antagonism, sigma-1 receptor agonism, and inhibition of serotonin (B10506) and norepinephrine (B1679862) transporters. ncats.iospringer.com However, the full spectrum of its molecular interactions is likely more complex. Future research will endeavor to identify novel receptor targets and elucidate the downstream signaling pathways modulated by deudextromethorphan.

This exploration may involve:

Receptor Binding Assays: Screening deudextromethorphan against a broad panel of receptors, ion channels, and enzymes to identify previously unknown binding sites.

Functional Assays: Assessing the functional consequences of receptor binding, such as changes in intracellular calcium levels, cyclic AMP production, or gene expression.

Proteomics and Genomics Approaches: Utilizing advanced techniques to identify changes in protein expression and gene transcription in response to deudextromethorphan treatment, providing a global view of its cellular effects.

Uncovering novel targets and pathways could reveal new therapeutic applications for deudextromethorphan and provide a more comprehensive understanding of its mechanism of action in treating various neuropsychiatric conditions.

Development of Advanced Preclinical Disease Models for Specific Neuropsychiatric and Neurological Conditions

While deudextromethorphan has been investigated for agitation in Alzheimer's disease and other conditions, the development of more sophisticated and specific preclinical models is essential for expanding its therapeutic potential. otsuka.co.jpspringer.com Future research will focus on creating and utilizing animal models that more accurately recapitulate the complex pathophysiology of various neuropsychiatric and neurological disorders.

These advanced models may include:

Genetic Models: Employing genetically modified animals that express genes associated with specific disorders, such as schizophrenia or treatment-resistant depression.

Neurodevelopmental Models: Utilizing models that mimic disruptions in early brain development, which are thought to underlie several psychiatric illnesses.

Circuit-Based Models: Using techniques like optogenetics and chemogenetics to manipulate specific neural circuits implicated in disease states and assess the effects of deudextromethorphan on circuit function.

By testing deudextromethorphan in these highly relevant disease models, researchers can gain more predictive insights into its potential efficacy for a broader range of debilitating brain disorders.

Application of Deuteration Strategy to Other Drug Candidates in Neuropharmacology

The successful development of deudextromethorphan has highlighted the significant potential of the deuteration strategy in neuropharmacology. researchgate.netnih.gov This approach involves selectively replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic vulnerability, which can substantially improve a drug's pharmacokinetic properties. nih.gov The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage.

Future research will undoubtedly explore the application of this strategy to other promising drug candidates in neuropharmacology. This could involve:

Identifying suitable candidates: Selecting drugs with known metabolic liabilities that limit their clinical utility.

Strategic deuteration: Synthesizing deuterated analogs with the goal of improving metabolic stability, reducing toxic metabolite formation, or enhancing oral bioavailability.

Preclinical evaluation: Testing the deuterated compounds in relevant in vitro and in vivo models to assess their improved pharmacokinetic and pharmacodynamic profiles.

This strategy holds the promise of revitalizing the development of numerous neuropharmacological agents that have previously failed due to unfavorable metabolic properties.

Investigational Role in Translational Neuroscience Research

Deudextromethorphan hydrobromide serves as a valuable tool in translational neuroscience research, bridging the gap between basic laboratory findings and clinical applications. patsnap.com Its unique pharmacological profile and modified metabolism allow for the investigation of specific neurotransmitter systems and their role in brain disorders.

Future translational research with deudextromethorphan may include:

Positron Emission Tomography (PET) Imaging: Utilizing radiolabeled deudextromethorphan to visualize its distribution in the human brain and measure its occupancy at key receptor targets like the NMDA and sigma-1 receptors. patsnap.com This can help to establish a clear relationship between receptor occupancy and clinical response.

Biomarker Studies: Identifying and validating biomarkers, such as changes in neurotrophic factor levels or inflammatory markers, that are modulated by deudextromethorphan treatment. These biomarkers could be used to predict treatment response and monitor disease progression.

Exploration in Novel Indications: Based on its mechanism of action, investigating the potential of deudextromethorphan in other neurological and psychiatric conditions not yet extensively studied, such as certain anxiety disorders or chronic pain syndromes.

Through these translational approaches, researchers can gain a deeper understanding of the neurobiological basis of various brain disorders and accelerate the development of more effective and targeted therapies.

Q & A

Q. What validated analytical methods ensure enantiomeric purity of dextromethorphan hydrobromide in preclinical formulations?

To detect trace levomethorphan (an undesired enantiomer), employ reversed-phase HPLC with a chiral stationary phase. The USP monograph (revised in 2016) specifies using a buffer of 1.54 g ammonium acetate in 1 L water (pH 4.1 adjusted with phosphoric acid) and UV detection at 278 nm. Calculate levomethorphan content using peak response ratios of sample and reference standards, ensuring ≤0.10% impurity .

Q. How should researchers mitigate thermal decomposition risks during storage and handling?

Avoid temperatures >40°C, as decomposition releases toxic NOx and HBr gases. Store in airtight containers under vacuum or inert gas to prevent hydrolysis. Monitor stability via thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to detect degradation byproducts .

Q. What in vitro models are appropriate for studying neuroprotective mechanisms of dextromethorphan hydrobromide?

Use primary neuronal cultures or SH-SY5Y cell lines exposed to NMDA-induced excitotoxicity. Measure cell viability via MTT assays and quantify NMDA receptor antagonism using calcium imaging with Fluo-4 AM dye. Validate results against positive controls like memantine .

Q. What OECD guidelines apply to acute toxicity profiling in rodent models?

Follow OECD 423 (acute oral toxicity) using a stepwise dose escalation (5–2000 mg/kg). Monitor mortality, clinical signs (e.g., respiratory depression), and histopathological changes over 14 days. Report LD50 with 95% confidence intervals .

Advanced Research Questions

Q. How can central composite design (CCD) optimize gastroretentive formulations for enhanced bioavailability?

CCD minimizes experimental runs while evaluating factors like polymer concentration (Carbopol, HPMC) and floating lag time. For dextromethorphan tablets, use a 3-factor, 5-level CCD to model drug release kinetics. Validate with ANOVA and response surface plots to identify optimal polymer ratios .

Q. What clinical trial designs address placebo effects in Phase 3 studies of agitation in Alzheimer’s disease?

Implement a randomized, double-blind, placebo-controlled design with stratified randomization by disease severity. Use the Cohen-Mansfield Agitation Inventory (CMAI) as the primary endpoint. Include a 1-week placebo run-in period to exclude placebo responders. Analyze data via mixed-effects models to account for dropout bias .

Q. How does polymorphism impact the pharmacokinetics of deuterated dextromethorphan hydrobromide (AVP-786)?

Characterize solid-state forms (e.g., hydrates, anhydrates) using X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). Compare dissolution profiles in simulated gastric fluid (pH 1.2) and correlate with bioavailability in preclinical models. Deuterated forms (d6-DM) show prolonged half-life due to reduced CYP2D6 metabolism .

Q. How can physiologically based pharmacokinetic (PBPK) modeling improve dose extrapolation from rodents to humans?

Integrate in vitro metabolic data (e.g., microsomal clearance) with species-specific physiological parameters (e.g., organ weights, blood flow). For AVP-786, validate models against Phase 1 plasma concentration-time curves to predict therapeutic doses for agitation .

Methodological Tables

Q. Table 1. Key Analytical Parameters from USP Monograph Revisions (2016)

ParameterSpecificationReference
Levomethorphan Limit≤0.10%
UV Detection Wavelength278 nm
Buffer Composition1.54 g ammonium acetate (pH 4.1)

Q. Table 2. Phase 3 Clinical Trial Endpoints for AVP-786 in Alzheimer’s Agitation

EndpointMeasurement ToolOutcome MetricReference
Agitation SeverityCohen-Mansfield Agitation InventoryMean CMAI Score Reduction
SafetyTreatment-Emergent Adverse Events (TEAEs)Incidence Rate (%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deudextromethorphan hydrobromide
Reactant of Route 2
Reactant of Route 2
Deudextromethorphan hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.